molecular formula C23H37NO6 B1181703 Neolinine CAS No. 112515-37-4

Neolinine

Cat. No. B1181703
CAS RN: 112515-37-4
M. Wt: 423.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Neolinine is a type of alkaloid compound . It is derived from the roots of Aconitum pseudostapfianum W. T. Wang . It has a molecular formula of C23H37NO6 and a molecular weight of 423.6 g/mol . Neolinine shows significant hERG K+ channel inhibition activity .


Physical And Chemical Properties Analysis

Neolinine is a powder . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Microporous Carbon Derived from Melamine Formaldehyde Resin

Microporous carbons derived from melamine formaldehyde resin have potential applications in CO2 capture. Key points:

These applications highlight Neolinine’s versatility across different fields, from adhesives to environmental remediation. If you need further details or have additional questions, feel free to ask! 😊

References:

  • Deng, S., Pizzi, A., Du, G., Lagel, M. C., Delmotte, L., & Abdalla, S. (2018). Synthesis, structure characterization and application of melamine–glyoxal adhesive resins. European Journal of Wood and Wood Products, 76(3), 283–296
  • (2024). Fabrication of melamine formaldehyde/graphene oxide composite for Pb2+ removal. Environmental Science and Pollution Research
  • (2023). One-Pot Synthesis of Melamine Formaldehyde Resin-Derived Microporous Carbon for CO2 Capture. Molecules, 28(4), 1772

Mechanism of Action

Neolinine shows significant hERG K+ channel inhibition activity . This suggests that it may interact with potassium channels in cells, potentially influencing cellular functions.

Safety and Hazards

The safety data sheet for Neolinine suggests that it should be handled with care to avoid dust formation and inhalation . It also recommends using personal protective equipment and ensuring adequate ventilation when handling Neolinine .

properties

IUPAC Name

11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO6/c1-4-24-9-21(10-25)6-5-14(26)23-12-7-11-13(29-2)8-22(28,15(12)17(11)27)16(20(23)24)18(30-3)19(21)23/h11-20,25-28H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXQGUVPFYJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neolinine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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